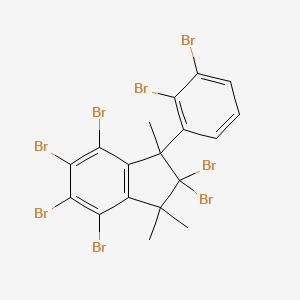
トラゾドン 1,4-ジ-N-オキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trazodone 1,4-Di-N-Oxide is a derivative of trazodone, a well-known antidepressant. This compound is characterized by the presence of two N-oxide groups in its structure, which can significantly alter its chemical and pharmacological properties. Trazodone itself is a triazolopyridine serotonin receptor antagonist and reuptake inhibitor, primarily used to treat major depressive disorder .
科学的研究の応用
Trazodone 1,4-Di-N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of N-oxide compounds.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, trazodone.
Medicine: Explored for its potential therapeutic effects, including its antidepressant properties and possible use in treating other neurological disorders.
作用機序
Target of Action
Trazodone 1,4-Di-N-Oxide, a derivative of Trazodone, is believed to act on various receptors, including certain histamine, serotonin, and adrenergic receptors . The primary targets of Trazodone are serotonin receptors and the serotonin transporter (SERT) . It also interacts with histamine H1 receptors and α1-adrenergic receptors . These targets play crucial roles in mood regulation, sleep, and various other physiological processes .
Mode of Action
At low doses, it has hypnotic actions due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors . Higher doses recruit the blockade of the serotonin transporter (SERT) and turn trazodone into an antidepressant .
Biochemical Pathways
Trazodone 1,4-Di-N-Oxide affects the serotonin pathway by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . It also interferes with the sterol biosynthesis pathway , causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Pharmacokinetics
For trazodone, a decrease in total apparent clearance (51 versus 108 L/h) was seen in elderly volunteers in the fasted state when compared with younger volunteers . Another study determined the total body clearance of trazodone to be 5.3 +/- 0.9 L/hr in 8 healthy patients taking a single dose of trazodone .
Result of Action
Trazodone has been shown to have profound neuroprotective effects, restoring global protein synthesis rates in mouse models of neurodegenerative disorders . It is also effective for a range of depression symptoms, including insomnia .
生化学分析
Biochemical Properties
Trazodone 1,4-Di-N-Oxide interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Cellular Effects
Trazodone 1,4-Di-N-Oxide has significant effects on various types of cells and cellular processes. It has been shown to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This can disrupt brain development, particularly during pregnancy . It also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .
Molecular Mechanism
The molecular mechanism of Trazodone 1,4-Di-N-Oxide involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trazodone 1,4-Di-N-Oxide change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by lipopolysaccharide-tumor necrosis factor-alpha .
Dosage Effects in Animal Models
In animal models, the effects of Trazodone 1,4-Di-N-Oxide vary with different dosages. It is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . Higher doses can lead to serotonin syndrome, a potentially life-threatening condition .
Metabolic Pathways
Trazodone 1,4-Di-N-Oxide is involved in several metabolic pathways. It interferes with sterol biosynthesis, leading to elevated levels of 7-DHC . This can have significant effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that Trazodone undergoes extensive metabolism in the liver and is predominantly excreted via the kidneys .
Subcellular Localization
It is known that Trazodone can prevent the effects of unfolded protein response overactivation observed in neurodegenerative diseases .
準備方法
The synthesis of Trazodone 1,4-Di-N-Oxide typically involves the oxidation of trazodone. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide groups . Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.
化学反応の分析
Trazodone 1,4-Di-N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher-order oxides.
Reduction: The N-oxide groups can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation and zinc for reduction.
類似化合物との比較
Trazodone 1,4-Di-N-Oxide can be compared with other N-oxide derivatives, such as quinoxaline 1,4-di-N-oxides. These compounds share the presence of N-oxide groups but differ in their core structures and pharmacological properties. Quinoxaline 1,4-di-N-oxides, for example, are known for their antibacterial and anticancer activities, highlighting the diverse applications of N-oxide compounds . The uniqueness of Trazodone 1,4-Di-N-Oxide lies in its derivation from trazodone and its potential antidepressant effects.
Similar Compounds
- Quinoxaline 1,4-di-N-oxide
- Trazodone
- Other triazolopyridine derivatives
特性
CAS番号 |
1346603-99-3 |
|---|---|
分子式 |
C19H22ClN5O3 |
分子量 |
403.867 |
IUPAC名 |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
InChIキー |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
SMILES |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
同義語 |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 1,4-Dioxide ; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)







